Isotopic Mass Shift for MS Differentiation
The core differentiation lies in the precise mass shift of 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide compared to unlabeled rufinamide. The target compound incorporates two deuterium atoms (each +1 Da relative to hydrogen) and one nitrogen-15 atom (+1 Da relative to nitrogen-14), resulting in a molecular mass of 241.20 g/mol, which is exactly 3.00 Da greater than the 238.20 g/mol of unlabeled rufinamide . This mass difference is readily resolved by modern mass spectrometers and ensures that the internal standard signal does not overlap with the analyte's isotopic distribution, a critical requirement for accurate quantification .
| Evidence Dimension | Molecular Mass (Monoisotopic) |
|---|---|
| Target Compound Data | 241.20 Da |
| Comparator Or Baseline | Unlabeled Rufinamide: 238.20 Da |
| Quantified Difference | +3.00 Da |
| Conditions | Based on molecular formula and isotopic composition: C10H6D2F2N3[15N]O vs C10H8F2N4O. |
Why This Matters
This specific mass difference is the primary technical justification for procurement; it enables the compound to function as a true isotopic internal standard, which is essential for correcting analytical variability and achieving the precision required for regulatory bioanalysis.
